molecular formula C14H12INO2 B7498106 4-[(2-Iodophenoxy)methyl]benzamide

4-[(2-Iodophenoxy)methyl]benzamide

Cat. No.: B7498106
M. Wt: 353.15 g/mol
InChI Key: NMUZJNZDBVLPGL-UHFFFAOYSA-N
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Description

4-[(2-Iodophenoxy)methyl]benzamide is an organic compound with the molecular formula C14H12INO2 It is a benzamide derivative where the benzamide group is substituted with a 2-iodophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Iodophenoxy)methyl]benzamide typically involves the reaction of 2-iodophenol with benzyl chloride to form 2-iodophenylmethyl chloride. This intermediate is then reacted with benzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Iodophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-[(2-Iodophenoxy)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Iodophenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and benzamide groups can interact with the active sites of enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-[(4-Iodophenoxy)methyl]benzamide
  • 4-[(3-Iodophenoxy)methyl]benzamide
  • 4-[(2-Bromophenoxy)methyl]benzamide

Comparison: 4-[(2-Iodophenoxy)methyl]benzamide is unique due to the position of the iodine atom on the phenoxy group, which can influence its reactivity and binding properties. Compared to its bromine analog, the iodine compound may exhibit different reactivity due to the larger atomic size and different electronegativity of iodine.

Properties

IUPAC Name

4-[(2-iodophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUZJNZDBVLPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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